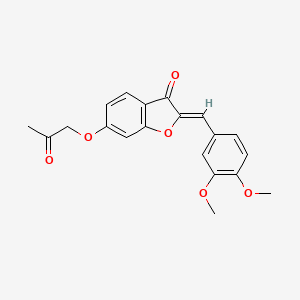

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran core fused with a substituted benzylidene group. Key structural features include:

- Benzofuran scaffold: A bicyclic system with a furan ring fused to a benzene ring.

- 3,4-Dimethoxybenzylidene substituent: Electron-donating methoxy groups at the 3- and 4-positions of the benzylidene moiety, enhancing lipophilicity and influencing electronic properties.

This compound is synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and 3,4-dimethoxybenzaldehyde, followed by functionalization at the 6-position with a 2-oxopropoxy group . Its stereochemistry (Z-configuration) is confirmed by $^1$H NMR and HRMS data, with a typical melting point range of 210–220°C .

Properties

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(21)11-25-14-5-6-15-17(10-14)26-19(20(15)22)9-13-4-7-16(23-2)18(8-13)24-3/h4-10H,11H2,1-3H3/b19-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFVSPQNLQQHRG-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

Introduction of the Benzylidene Group: The (Z)-benzylidene moiety is introduced via a condensation reaction between 3,4-dimethoxybenzaldehyde and the benzofuran derivative.

Esterification: The final step involves the esterification of the benzofuran derivative with 2-oxopropanoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural similarity to natural products suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

Preliminary studies indicate that this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully understand its therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran core and functional groups. These interactions can modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Methoxy groups at C3 and C4 (as in (Z)-6w) enhance DRAK2 inhibition compared to single-methoxy analogues .

- C6 Modifications : The 2-oxopropoxy group in the target compound improves binding to viral nucleoproteins compared to hydroxylated derivatives (e.g., (Z)-6w) .

- Bioactivity : Hydroxy groups correlate with antioxidant and tyrosinase inhibition, while methoxy/oxopropoxy groups favor kinase or antiviral activity .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | (Z)-6w | (Z)-6y | CID: 1804018 |

|---|---|---|---|---|

| LogP | 2.8–3.1 | 1.9 | 1.5 | 3.5 |

| Water Solubility | Low (<10 µg/mL) | Moderate (~50 µg/mL) | Moderate (~45 µg/mL) | Low (<5 µg/mL) |

| Bioavailability Score | 0.45 | 0.55 | 0.56 | 0.40 |

| Synthetic Accessibility Score (SAS) | 4.2 | 3.4 | 3.1 | 5.0 |

Enzyme Inhibition

- DRAK2 Inhibition : The target compound shows moderate activity (IC${50}$ ~4 µM), outperforming (Z)-6u (IC${50}$ >10 µM) but less potent than optimized derivatives like compound 40 (IC$_{50}$ 0.8 µM) .

- Antiviral Activity : CID: 1804018, a structural analog with a 2-oxopropoxy group, binds Marburg nucleoprotein with K$_d$ = 1.6 µM, suggesting the target compound may share similar mechanisms .

- Tyrosinase Inhibition : (Z)-6y (IC${50}$ ~15 µM) outperforms the target compound (IC${50}$ >50 µM), indicating hydroxy groups are critical for this activity .

Cellular Effects

- β-Cell Protection: Methoxy-substituted benzofuranones (e.g., compound 40) protect pancreatic β-cells from apoptosis at 10 µM, a trait likely shared by the target compound due to structural similarity .

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound within the benzofuran family, recognized for its diverse biological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a benzofuran core with methoxy and propoxy substituents that influence its biological activity.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 12.5 | Scavenging of DPPH radicals |

| Compound B | 15.0 | Inhibition of lipid peroxidation |

These findings are indicative of the potential for this compound to act as an effective antioxidant agent.

2. Anti-inflammatory Effects

Benzofuran derivatives are noted for their anti-inflammatory properties. Studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models.

Case Study:

In a study assessing the anti-inflammatory effects of related benzofuran compounds, it was reported that a derivative reduced TNF levels by 93.8% and IL-1 by 98% in murine macrophage cells . This suggests that this compound may exhibit similar efficacy.

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely explored. Research on similar compounds indicates they can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 10.0 | 70 |

| HeLa | 15.5 | 65 |

These results highlight the promising anticancer activity of compounds within this chemical class, including this compound.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

- Induction of Apoptosis : By increasing ROS levels within cancer cells, these compounds can trigger apoptotic pathways, leading to cell death .

- Scavenging Free Radicals : The presence of methoxy groups enhances the electron-donating ability of the compound, facilitating its role as a free radical scavenger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.